2-(4-Bromo-2,3-dichlorophenyl)acetic acid
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Overview
Description
2-(4-Bromo-2,3-dichlorophenyl)acetic acid is an organic compound with the molecular formula C8H5BrCl2O2 It is characterized by the presence of a bromine atom and two chlorine atoms attached to a phenyl ring, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Bromo-2,3-dichlorophenyl)acetic acid can be synthesized through several methods. One common approach involves the reaction of 2,4-dichlorophenylacetic acid with bromine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective bromination of the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2,3-dichlorophenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The acetic acid moiety can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetic acids, while oxidation and reduction can produce corresponding carboxylic acids or alcohols.
Scientific Research Applications
2-(4-Bromo-2,3-dichlorophenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2,3-dichlorophenyl)acetic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms on the phenyl ring can participate in various binding interactions, influencing the compound’s biological activity. The acetic acid moiety can also play a role in modulating the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenylacetic acid: Lacks the bromine atom but shares the dichlorophenyl structure.
2-Bromo-1-(2,4-dichlorophenyl)ethanone: Contains a similar bromine and dichlorophenyl structure but with a different functional group.
Uniqueness
2-(4-Bromo-2,3-dichlorophenyl)acetic acid is unique due to the specific arrangement of bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and potential applications. The presence of both halogens and the acetic acid moiety provides a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
2-(4-bromo-2,3-dichlorophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2O2/c9-5-2-1-4(3-6(12)13)7(10)8(5)11/h1-2H,3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWVVFITEVWIDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(=O)O)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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